molecular formula C21H23N5OS B10983796 2-(2-methyl-1H-indol-3-yl)-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide CAS No. 1081133-52-9

2-(2-methyl-1H-indol-3-yl)-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

Cat. No.: B10983796
CAS No.: 1081133-52-9
M. Wt: 393.5 g/mol
InChI Key: ZLDVOFOSMGIFRX-UHFFFAOYSA-N
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Description

    2-(2-methyl-1H-indol-3-yl)-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide: is a complex organic compound with a unique structure.

  • It combines an indole moiety, a triazolopyridine ring, and an acetamide group.
  • The compound’s systematic name reflects its substituents and functional groups.
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for this compound may not be widely documented, it can be synthesized through multistep processes involving indole, triazolopyridine, and acetamide precursors.

      Reaction Conditions: These would depend on the specific reactions involved, but typical conditions include reflux, inert atmospheres, and specific catalysts.

      Industrial Production:

  • Chemical Reactions Analysis

      Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For example

      Major Products: These would vary based on the specific reaction and conditions.

  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it interesting for synthetic chemists exploring novel reactions and functional groups.

      Biology: It could serve as a probe in biological studies due to its potential interactions with cellular targets.

      Medicine: Although not widely explored, it might have applications in drug discovery.

      Industry: Limited industrial applications, but further research could reveal new uses.

  • Mechanism of Action

    • Unfortunately, detailed information on its mechanism of action is scarce.
    • Molecular targets and pathways remain largely unexplored.
  • Comparison with Similar Compounds

      Similar Compounds: While this compound is relatively unique, you might consider comparing it to related indole-based compounds or triazolopyridines.

      Uniqueness: Highlight its distinctive features, such as the triazolopyridine ring fused to the indole core.

    Remember that the scarcity of information on this compound underscores its intriguing nature Researchers may uncover more about its properties and applications in the future

    Properties

    CAS No.

    1081133-52-9

    Molecular Formula

    C21H23N5OS

    Molecular Weight

    393.5 g/mol

    IUPAC Name

    2-(2-methyl-1H-indol-3-yl)-N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

    InChI

    InChI=1S/C21H23N5OS/c1-14-16(15-7-3-4-8-17(15)22-14)13-20(27)23-18(10-12-28-2)21-25-24-19-9-5-6-11-26(19)21/h3-9,11,18,22H,10,12-13H2,1-2H3,(H,23,27)

    InChI Key

    ZLDVOFOSMGIFRX-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C2=CC=CC=C2N1)CC(=O)NC(CCSC)C3=NN=C4N3C=CC=C4

    Origin of Product

    United States

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